molecular formula C19H23NO2 B13409658 (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No.: B13409658
M. Wt: 297.4 g/mol
InChI Key: ATEGAQHJBAUHKG-ZWKOTPCHSA-N
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Description

(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

benzyl (2R,5R)-2-but-3-enyl-5-prop-1-ynylpyrrolidine-1-carboxylate

InChI

InChI=1S/C19H23NO2/c1-3-5-12-18-14-13-17(9-4-2)20(18)19(21)22-15-16-10-7-6-8-11-16/h3,6-8,10-11,17-18H,1,5,12-15H2,2H3/t17-,18+/m0/s1

InChI Key

ATEGAQHJBAUHKG-ZWKOTPCHSA-N

Isomeric SMILES

CC#C[C@H]1CC[C@H](N1C(=O)OCC2=CC=CC=C2)CCC=C

Canonical SMILES

CC#CC1CCC(N1C(=O)OCC2=CC=CC=C2)CCC=C

Origin of Product

United States

Biological Activity

The compound (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(prop-1-yn-1-yl)pyrrolidine-1-carboxylate , with CAS number 690211-38-2 , is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Basic Information

PropertyDetails
Molecular Formula C19H23NO2
Molecular Weight 297.391 g/mol
IUPAC Name Benzyl (2R,5R)-2-but-3-enyl-5-prop-1-ynylpyrrolidine-1-carboxylate
SMILES CC#C[C@H]1CCC@@HN1C(=O)OCc2ccccc2
InChI InChI=1S/C19H23NO2/c1-3-5...

The compound's structure features a pyrrolidine ring, which is crucial for its biological interactions.

Anticonvulsant Properties

Recent studies have indicated that compounds related to pyrrolidine derivatives exhibit significant anticonvulsant activity. For instance, a study on N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), a compound structurally similar to our target compound, demonstrated potent protection in various seizure models, including the maximal electroshock (MES) and pentylenetetrazole (PTZ) tests .

Key Findings from Related Studies:

  • Activity in Seizure Models : AS-1 showed effective seizure protection at doses of 15 mg/kg, 30 mg/kg, and 60 mg/kg in the PTZ model.
  • Synergistic Effects : When combined with valproic acid (VPA), AS-1 exhibited a supra-additive interaction against PTZ-induced seizures .

The mechanism by which this compound exerts its effects may involve modulation of neurotransmitter systems. Compounds with similar structures have been shown to interact with GABAergic and glutamatergic pathways, which are critical in the pathophysiology of epilepsy .

ADME-Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is essential for evaluating the safety and efficacy of new compounds. Preliminary studies on related compounds indicate:

ParameterResult
Permeability Very good in artificial membrane tests
Metabolic Stability Excellent on human liver microsomes
CYP Enzyme Interaction Moderate inhibition of CYP2C9; no significant effect on CYP3A4/CYP2D6
Hepatotoxicity No hepatotoxic properties observed in HepG2 cells at 10 μM concentration

These findings suggest that this compound may have a favorable safety profile for further development.

Study on Related Compounds

A comprehensive study focusing on the anticonvulsant effects of various pyrrolidine derivatives revealed that those with specific structural modifications exhibited enhanced efficacy against drug-resistant epilepsy models. The findings emphasized the importance of structural diversity in optimizing pharmacological activity .

Clinical Implications

The potential of this compound as an anticonvulsant could lead to new therapeutic options for patients with epilepsy who are resistant to current treatments. The favorable ADME-Tox profile also indicates its suitability for clinical use.

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